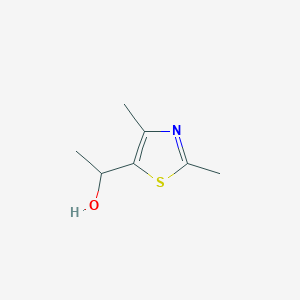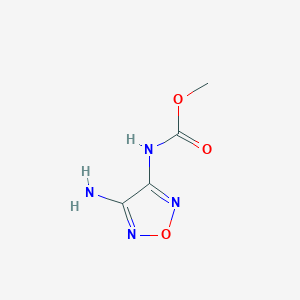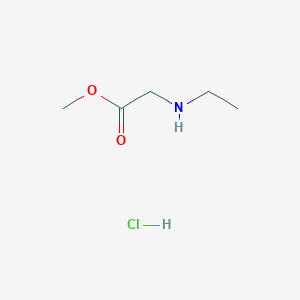
1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol
Übersicht
Beschreibung
1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol is a chemical compound with a molecular weight of 156.25 . It is also known as 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine . It is a primary alcohol and a member of 1,3-thiazoles .
Molecular Structure Analysis
The molecular structure of 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol consists of a thiazole ring attached to an ethan-1-ol group . The thiazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Physical And Chemical Properties Analysis
1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol is a liquid at room temperature . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis and Chemical Reactions
Thiazole derivatives are instrumental in catalytic synthesis processes. For example, the application of Yttria-Stabilized Zirconia (YSZ) in C1 chemistry reactions, including synthesis gas-related reactions, demonstrates the role of catalytic processes in enhancing the production of industrial chemicals such as acetic acid, dimethyl ether, and alcohol. The catalytic process aims to reduce the high-energy barrier of reactions and achieve selective catalysis on the catalyst surface, indicating the critical role of catalysts in chemical synthesis (Indarto et al., 2008).
Organic Semiconductor Applications
Compounds with thiazole and similar heterocyclic structures are being explored for their potential in organic semiconductor applications. The BODIPY platform, for instance, has been highlighted for its applications in organic light-emitting diodes (OLEDs). The structural design and synthesis of BODIPY-based organic semiconductors indicate their potential as 'metal-free' infrared emitters, underscoring the rapid development in organic optoelectronics (Squeo & Pasini, 2020).
Solvent Interactions and Molecular Stability
Dimethyl sulfoxide (DMSO), a compound related to the solvent properties of "1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol", is widely recognized for its role in affecting the stability and dynamics of biomembranes. Its interactions with cell membranes, particularly with lipid components, are critical for its functions as a cryoprotectant, cell fusogen, and permeability-enhancing agent. This highlights the importance of solvent interactions in biological systems and the potential of thiazole derivatives in modulating membrane structure and stability (Yu & Quinn, 1998).
Environmental and Energy Applications
The use of dimethyl ether (DME) as an alternative fuel in compression ignition engines is another area where related chemical compounds are making a significant impact. DME's characteristics, such as low emissions and superior atomization compared to conventional diesel, along with its production involving catalytic processes, underscore the environmental and energy-related applications of thiazole derivatives and similar compounds (Park & Lee, 2014).
Safety And Hazards
The safety information for 1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol indicates that it is classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . These hazard statements correspond to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
Eigenschaften
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-4-7(5(2)9)10-6(3)8-4/h5,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZYEZVDLZPOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1463433.png)



![4-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463438.png)
![4-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1463439.png)

![ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate](/img/structure/B1463443.png)

![1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine dihydrochloride](/img/structure/B1463447.png)